

Darbufelone: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity

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Compound of Interest

Compound Name: Darbufelone

Cat. No.: B10801076

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Abstract

Darbufelone, also known as CI-1004, is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of **Darbufelone**. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative biological data. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its function and application in research and drug development.

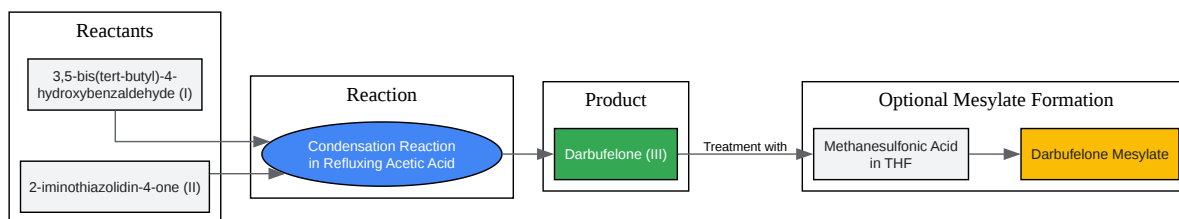
Chemical Properties

Darbufelone is a synthetic, non-steroidal anti-inflammatory drug (NSAID). Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(5Z)-2-amino-5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one	[1]
Synonyms	CI-1004, PD-136095-0073	[1][2]
Molecular Formula	C ₁₈ H ₂₄ N ₂ O ₂ S	[1][3]
Molecular Weight	332.46 g/mol	
Appearance	Crystals (free base)	
Melting Point	277-279 °C (free base)	
Formulation	Often used as Darbufelone mesylate for improved solubility and stability.	

Synthesis

The synthesis of **Darbufelone** is achieved through a condensation reaction. The process involves the reaction of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde with 2-iminothiazolidin-4-one.



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Fig. 1: Synthesis workflow for **Darbufelone** and its mesylate salt.

Experimental Protocol: Synthesis of Darbufelone

The following protocol is a generalized procedure based on available literature.

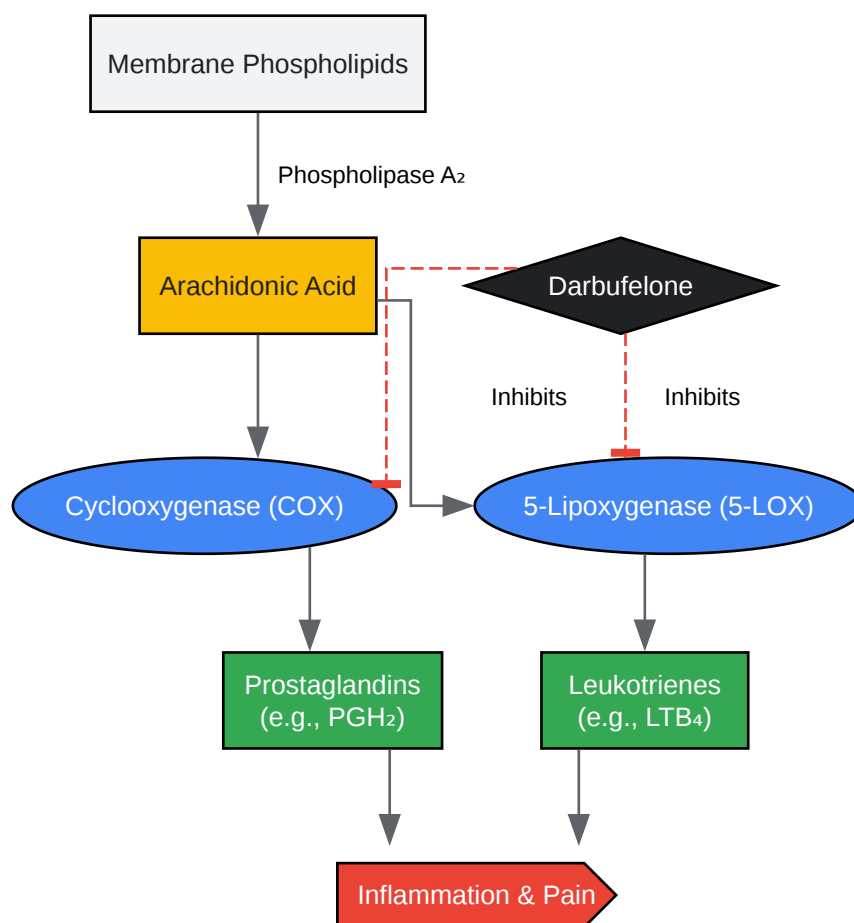
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde (I) and 2-iminothiazolidin-4-one (II) in glacial acetic acid.
- **Reaction:** Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, typically monitored by thin-layer chromatography (TLC).
- **Isolation:** After completion, cool the reaction mixture. The product, **Darbufelone** (III), may precipitate out of the solution. Collect the solid by filtration.
- **Purification:** Wash the collected solid with a suitable solvent (e.g., cold acetic acid or water) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.
- **Mesylate Salt Formation (Optional):** To prepare **Darbufelone** mesylate, treat the purified **Darbufelone** free base with methanesulfonic acid in a solvent such as tetrahydrofuran (THF). The resulting salt can then be isolated by filtration.

Mechanism of Action & Signaling Pathways

Darbufelone exhibits its anti-inflammatory and anti-neoplastic effects through a multi-targeted mechanism.

Dual Inhibition of COX and 5-LOX

Darbufelone is a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the metabolism of arachidonic acid to pro-inflammatory prostaglandins and leukotrienes, respectively. It shows a significant selectivity for COX-2 over COX-1, which may contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

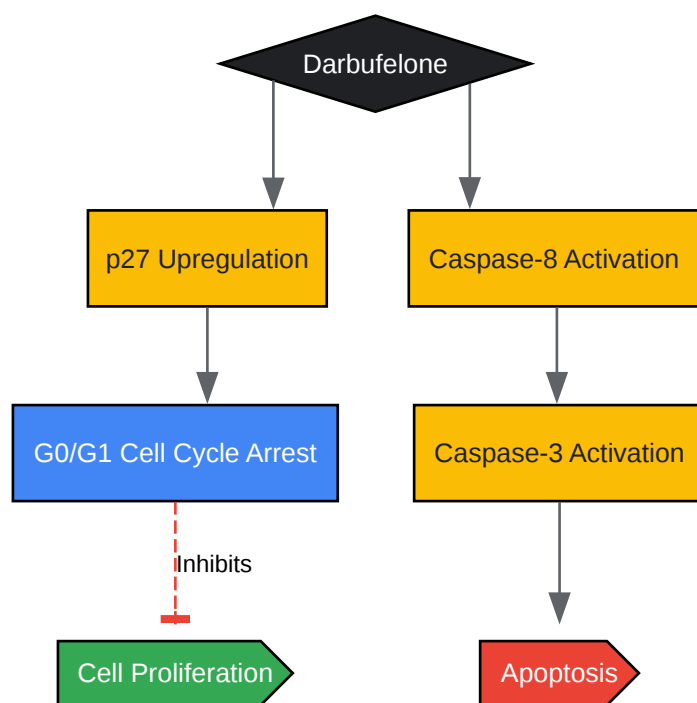


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Fig. 2: Darbufelone's inhibition of the Arachidonic Acid Pathway.

Induction of Apoptosis in Cancer Cells

In addition to its anti-inflammatory properties, **Darbufelone** has been shown to induce growth inhibition and apoptosis in non-small cell lung cancer cell lines. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p27, leading to cell cycle arrest at the G0/G1 phase, and the activation of caspase-8 and caspase-3, key executioners of apoptosis.



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Fig. 3: Apoptotic pathway induced by **Darbufelone** in cancer cells.

Quantitative Biological Data

The biological activity of **Darbufelone** has been quantified in various in vitro and in vivo models.

Enzyme Inhibition

Target	Parameter	Value	Reference
Prostaglandin H Synthase-1 (PGHS-1 / COX-1)	IC ₅₀	20 µM	
Prostaglandin H Synthase-2 (PGHS-2 / COX-2)	IC ₅₀	0.19 µM	
Prostaglandin H Synthase-2 (PGHS-2 / COX-2)	K _i	10 ± 5 µM (noncompetitive)	
Prostaglandin H Synthase-2 (PGHS-2 / COX-2)	K _a	0.98 ± 0.03 µM	
5-Lipoxygenase (in leukocytes)	IC ₅₀	1.1 µM	

Anti-proliferative Activity against Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell Line	Subtype	IC ₅₀ (72h treatment)	Reference
A549	Adenocarcinoma	20 ± 3.6 µM	
H520	Squamous Cell Carcinoma	21 ± 1.8 µM	
H460	Large Cell Carcinoma	15 ± 2.7 µM	

In Vivo Anti-inflammatory and Anti-tumor Activity

Model	Parameter	Dose	Effect	Reference
Lewis Lung Carcinoma (mice)	Tumor Weight Reduction	80 mg/kg/day	30.2% reduction	
Carrageenan-induced Edema (rats)	ED ₄₀	1.1 mg/kg p.o.	-	
Adjuvant-induced Edema (rats)	ED ₄₀	0.4 mg/kg p.o.	-	
Adjuvant-induced Polyarthritis (rats)	ED ₄₀	1.6 mg/kg p.o.	-	
Streptococcal Cell Wall-induced Arthritis (rats)	ED ₅₀	1.2 mg/kg p.o.	-	

Pharmacokinetics in Healthy Volunteers (Single Dose)

Parameter	Dose Range	Value Range	Reference
C _{max}	1 - 100 mg	0.02 - 1.0 mg/L	
AUC(0-∞)	1 - 100 mg	1.8 - 131 mg·h/L	
t _{max}	1 - 100 mg	2.8 - 8.0 h	
t _{1/2}	1 - 100 mg	95.6 - 139 h	
Apparent Oral Clearance	1 - 100 mg	10.8 - 13.1 mL/min	
Volume of Distribution	1 - 100 mg	104 - 115 L	

Key Experimental Protocols

COX Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and measures the peroxidase activity of COX.

- **Reagent Preparation:** Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions. Dissolve **Darbufelone** in a suitable solvent (e.g., DMSO) to create a stock solution.
- **Assay Plate Setup:** In a 96-well white opaque plate, add assay buffer to all wells. Add the **Darbufelone** solution at various concentrations to the test wells. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (a known COX-2 inhibitor like Celecoxib).
- **Enzyme Addition:** Add the diluted COX-2 enzyme solution to all wells except the blank.
- **Reaction Initiation:** Prepare a solution of arachidonic acid. Use a multi-channel pipette to add the arachidonic acid solution to all wells simultaneously to start the reaction.
- **Measurement:** Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.
- **Data Analysis:** Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of **Darbufelone** and calculate the IC₅₀ value.

5-LOX Inhibition Assay (Spectrophotometric)

This protocol measures the conversion of a substrate by 5-LOX.

- **Reagent Preparation:** Prepare a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a solution of 5-lipoxygenase and a substrate solution (e.g., linoleic acid or arachidonic acid). Dissolve **Darbufelone** in an appropriate solvent.
- **Reaction Mixture:** In a cuvette or 96-well plate, combine the buffer, 5-LOX enzyme solution, and **Darbufelone** at various concentrations. Include a control with no inhibitor.
- **Incubation:** Incubate the mixture for a short period (e.g., 10 minutes) at 25°C.
- **Reaction Initiation:** Add the substrate solution to initiate the reaction.

- **Measurement:** Monitor the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
- **Data Analysis:** Calculate the initial reaction rates and determine the percent inhibition for each **Darbufelone** concentration to calculate the IC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the effect of **Darbufelone** on the proliferation of cancer cell lines.

- **Cell Seeding:** Seed cancer cells (e.g., A549, H520, H460) in a 96-well plate at a suitable density and allow them to attach overnight.
- **Treatment:** Replace the medium with fresh medium containing various concentrations of **Darbufelone** (e.g., 5-60 µM). Include untreated control wells.
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 595 nm using a multi-well spectrophotometer.
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC₅₀ value.

In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **Darbufelone** in a mouse model.

- **Animal Model:** Use an appropriate mouse strain (e.g., C57Bl/6) and implant tumor cells (e.g., Lewis Lung Carcinoma) subcutaneously.
- **Grouping and Treatment:** Once tumors are established, randomly divide the mice into control and treatment groups. Administer **Darbufelone** orally (e.g., by gavage) daily at different

doses (e.g., 20, 40, 80 mg/kg/day). The control group receives the vehicle.

- **Monitoring:** Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.
- **Endpoint:** At the end of the study, euthanize the mice, excise the tumors, and weigh them.
- **Data Analysis:** Compare the tumor volumes and weights between the treatment and control groups to determine the efficacy of **Darbufelone**.

Conclusion

Darbufelone is a well-characterized dual inhibitor of COX-2 and 5-LOX with demonstrated anti-inflammatory and anti-neoplastic properties. Its selective action on COX-2 and its ability to induce apoptosis in cancer cells make it a compound of significant interest for further research and potential therapeutic development. The detailed synthesis, chemical properties, and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and oncology.

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